molecular formula C28H37FN4O4S B12394235 Vhl-IN-1

Vhl-IN-1

Cat. No.: B12394235
M. Wt: 544.7 g/mol
InChI Key: NBHYPBDUODSQHJ-DTPUHQDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vhl-IN-1 is a small molecule inhibitor of the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin E3 ligase complex. This compound is known for its ability to stabilize and induce hypoxia-inducible factor 1 alpha (HIF-1α) transcriptional activity

Preparation Methods

The synthesis of Vhl-IN-1 involves several key steps. One common approach includes the use of L-hydroxyproline as a starting material. The synthetic route typically involves the protection of the hydroxyproline’s amine group, followed by a series of arylation and amidation reactions . The final product is obtained through deprotection and purification steps. Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.

Chemical Reactions Analysis

Vhl-IN-1 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Vhl-IN-1 is unique compared to other VHL inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:

This compound stands out due to its specific inhibition of VHL and its potential for targeted protein degradation, making it a valuable tool in both research and therapeutic contexts.

Properties

Molecular Formula

C28H37FN4O4S

Molecular Weight

544.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H37FN4O4S/c1-15-11-18(22-17(3)30-14-38-22)7-8-20(15)16(2)31-24(35)21-12-19(34)13-33(21)25(36)23(27(4,5)6)32-26(37)28(29)9-10-28/h7-8,11,14,16,19,21,23,34H,9-10,12-13H2,1-6H3,(H,31,35)(H,32,37)/t16-,19+,21-,23+/m0/s1

InChI Key

NBHYPBDUODSQHJ-DTPUHQDNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=C(N=CS2)C)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=CS2)C)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O

Origin of Product

United States

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